![molecular formula C14H19ClN2O3 B2536903 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride CAS No. 1353985-90-6](/img/structure/B2536903.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride
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Overview
Description
Scientific Research Applications
PARP1 Inhibition
PARP1 (Poly ADP-ribose polymerase 1): is a crucial enzyme involved in DNA repair processes, particularly single-strand DNA break repair. Researchers have explored PARP1 as a target for anticancer drugs. In a study by Shao et al., a Maybridge small molecule library was virtually screened using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model. Eleven compounds were identified, and three of them exhibited PARP1 inhibitory activity:
Among these, Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) was selected as a lead. Further chemical modifications, including scaffold hopping and analogue synthesis, led to the discovery of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (Compound 49) as the most potent PARP1 inhibitor in the series .
B-Raf Kinase Inhibition
The compound’s structure also suggests potential as a B-Raf kinase inhibitor. Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been designed and modified for this purpose. These derivatives exhibit inhibitory activity against B-Raf kinase, which plays a role in cell signaling pathways and cancer progression .
Asymmetric Intramolecular Aryl C–O Bond Formation
Researchers have developed a palladium-catalyzed, highly enantioselective intramolecular O-arylation method based on an asymmetric desymmetrization strategy. This method allows the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . While this application is not directly related to the compound’s biological activity, it highlights its synthetic utility.
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Starting from 2,3-dihydroxybenzoic acid, researchers synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, and subsequent hydrolysis and salification. This synthesis pathway demonstrates the compound’s versatility in organic synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(3-methylpiperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-10-9-16(6-5-15-10)14(17)11-3-2-4-12-13(11)19-8-7-18-12;/h2-4,10,15H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNIBNFXJWHAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride |
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